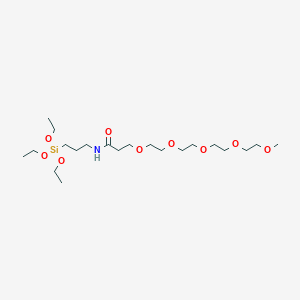
KuFal194
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KuFal194 is a selective DYRK1A inhibitor.
Scientific Research Applications
- Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design :
- Summary : This paper discusses the development of indole-3-carbonitriles as potential DYRK1A inhibitors, which is significant due to the role of DYRK1A in Down syndrome and Alzheimer's disease. The research focuses on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, known as KuFal194, a molecule with poor water solubility, limiting its usage in cellular assays and animal models. The study then explores the design and evaluation of smaller, less lipophilic DYRK1A inhibitors based on KuFal194's structure. The newly designed inhibitors were tested through molecular docking studies and in vitro assays, revealing potential nanomolar inhibitors with submicromolar activity in cell culture assays.
- Authors : Rosanna Meine, W. Becker, Hannes Falke, L. Preu, N. Loaëc, L. Meijer, C. Kunick
- Year : 2018
- Journal : Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry
- Link : Indole-3-Carbonitriles as DYRK1A Inhibitors
properties
Product Name |
KuFal194 |
|---|---|
Molecular Formula |
C16H9IN2O2 |
Molecular Weight |
388.16 |
IUPAC Name |
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21) |
InChI Key |
SDRAETFVRBBLOB-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC2=CC=CC=C2C3=C1C4=C(N3)C(I)=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KuFal-194; KuFal 194; KuFal194 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)






